molecular formula C10H12BrNOS B14060236 1-(2-Amino-4-(methylthio)phenyl)-1-bromopropan-2-one

1-(2-Amino-4-(methylthio)phenyl)-1-bromopropan-2-one

Cat. No.: B14060236
M. Wt: 274.18 g/mol
InChI Key: WPGNWZHTOVWVNL-UHFFFAOYSA-N
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Description

1-(2-Amino-4-(methylthio)phenyl)-1-bromopropan-2-one is an organic compound that features a bromine atom, an amino group, and a methylthio group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-4-(methylthio)phenyl)-1-bromopropan-2-one typically involves the bromination of a precursor compound. One common method is the bromination of 1-(2-Amino-4-(methylthio)phenyl)propan-2-one using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated systems to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the process .

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-4-(methylthio)phenyl)-1-bromopropan-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol.

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 1-(2-Amino-4-(methylthio)phenyl)-1-bromopropan-2-one involves its interaction with biological targets such as enzymes and receptors. The bromine atom and amino group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The methylthio group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Amino-4-(methylthio)phenyl)-1-bromopropan-2-one is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that are not possible with chlorine or iodine analogs. The bromine atom also influences the compound’s reactivity and biological activity .

Properties

Molecular Formula

C10H12BrNOS

Molecular Weight

274.18 g/mol

IUPAC Name

1-(2-amino-4-methylsulfanylphenyl)-1-bromopropan-2-one

InChI

InChI=1S/C10H12BrNOS/c1-6(13)10(11)8-4-3-7(14-2)5-9(8)12/h3-5,10H,12H2,1-2H3

InChI Key

WPGNWZHTOVWVNL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=C(C=C1)SC)N)Br

Origin of Product

United States

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